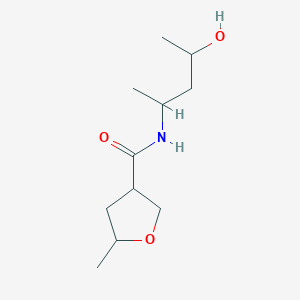
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide, also known as X-396, is a small molecule inhibitor of the ALK (anaplastic lymphoma kinase) and MET (hepatocyte growth factor receptor) tyrosine kinases. It has been shown to have potential therapeutic applications in the treatment of various types of cancer, including non-small cell lung cancer (NSCLC) and neuroblastoma. In
Mécanisme D'action
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide inhibits the activity of the ALK and MET tyrosine kinases by binding to the ATP-binding site of the enzymes. This prevents the enzymes from phosphorylating their downstream targets, which are involved in cell proliferation, survival, and migration. By inhibiting the activity of these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent antitumor activity in various cancer cell lines, including NSCLC and neuroblastoma. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the ALK and MET tyrosine kinases. In addition, this compound has been shown to inhibit the growth and metastasis of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide is its potent antitumor activity in various cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosing and administration schedule for this compound in preclinical and clinical settings.
Orientations Futures
There are several future directions for the research and development of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide. One direction is to investigate its potential therapeutic applications in other types of cancer, such as breast cancer and colorectal cancer. Another direction is to explore its combination with other cancer therapeutics to enhance its antitumor activity and overcome drug resistance. In addition, further studies are needed to determine the optimal dosing and administration schedule for this compound in preclinical and clinical settings. Finally, the development of more water-soluble formulations of this compound may improve its suitability for in vivo administration.
Méthodes De Synthèse
The synthesis of N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 5-methyloxolane-3-carboxylic acid with a tert-butyldimethylsilyl (TBDMS) group. The protected acid is then coupled with 4-hydroxypentan-2-ylamine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) to form the amide bond. The TBDMS group is then removed using tetra-n-butylammonium fluoride (TBAF) to yield the final product, this compound.
Applications De Recherche Scientifique
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer. It has been shown to inhibit the activity of the ALK and MET tyrosine kinases, which are known to be involved in the development and progression of cancer. In preclinical studies, this compound has demonstrated potent antitumor activity in various cancer cell lines, including NSCLC and neuroblastoma.
Propriétés
IUPAC Name |
N-(4-hydroxypentan-2-yl)-5-methyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-7(4-8(2)13)12-11(14)10-5-9(3)15-6-10/h7-10,13H,4-6H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWXYNSTNGNLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CO1)C(=O)NC(C)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B6645699.png)

![[2-Aminoethyl(2,2,2-trifluoroethylsulfamoyl)amino]methylbenzene](/img/structure/B6645709.png)
![6-[3-(2-Aminoethyl)pyrrolidin-1-yl]pyridine-3-carboxamide](/img/structure/B6645710.png)

![1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine](/img/structure/B6645732.png)
![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)

![2-Methyl-2-[4-[(5-methylfuran-3-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6645752.png)

![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6645765.png)

![3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide](/img/structure/B6645790.png)
![3-[(3-Bromo-5-chloropyridin-2-yl)-methylamino]propanenitrile](/img/structure/B6645791.png)
